

Introduction: A Methodological Blueprint for Novel Compound Characterization

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Compound of Interest

Compound Name: 2-Piperidinobenzamide

Cat. No.: B1268217

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In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful candidates are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. This guide focuses on **2-Piperidinobenzamide**, a molecule of interest as a potential scaffold in medicinal chemistry, embodying structural motifs common in pharmacologically active agents.

Publicly available experimental data on **2-Piperidinobenzamide** is limited. Therefore, this document serves a dual purpose: it provides a comprehensive theoretical and methodological framework for the complete physicochemical characterization of this specific molecule, and more broadly, it acts as a blueprint for researchers and scientists when approaching any novel compound with sparse preliminary data. As a Senior Application Scientist, the emphasis here is not merely on the properties themselves, but on the causality behind the selection of analytical methods and the rigorous, self-validating execution of experimental protocols.

Molecular Structure and Computed Properties

The foundational step in characterizing any new chemical entity is to define its structure and derive its basic computational properties. These predicted values provide an essential baseline for planning experimental work.

Chemical Structure:

Caption: Chemical structure of **2-Piperidinobenzamide**.

Table 1: Core Molecular Identifiers and Computed Properties for **2-Piperidinobenzamide**

Property	Value	Source / Method
Molecular Formula	C ₁₂ H ₁₆ N ₂ O	-
Molecular Weight	204.27 g/mol	-
CAS Number	188816-11-3	PubChem
XLogP3-AA (Predicted)	1.8	PubChem (Computed)
Topological Polar Surface Area (TPSA)	41.6 Å ²	PubChem (Computed)
Hydrogen Bond Donors	2	PubChem (Computed)
Hydrogen Bond Acceptors	2	PubChem (Computed)
Rotatable Bond Count	2	PubChem (Computed)

Note: Computed properties are estimations and require experimental validation.

Lipophilicity: The Gatekeeper of Membrane Permeability

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for the sum of all species at a specific pH.

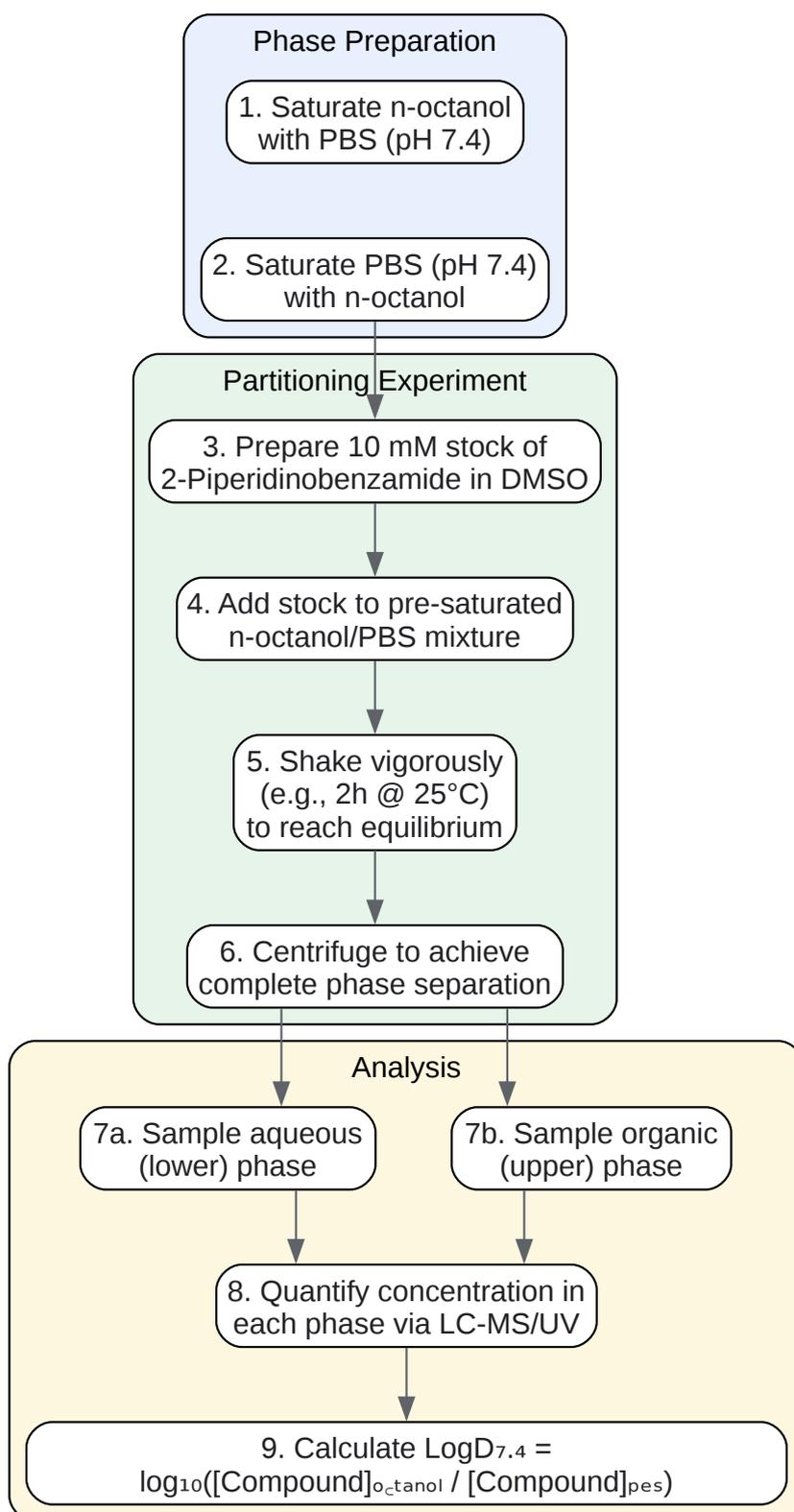
Expert Insight: Why LogD at pH 7.4 is Paramount

While LogP describes the intrinsic lipophilicity of the non-ionized molecule, most drugs are weak acids or bases and exist in an equilibrium of ionized and non-ionized forms at physiological pH. Therefore, LogD at pH 7.4 is a far more relevant predictor of in-vivo behavior, directly impacting intestinal absorption and tissue distribution.[1][2] For **2-Piperidinobenzamide**, which possesses a basic piperidine nitrogen, its LogD will be significantly lower than its LogP at physiological pH due to protonation.

Experimental Protocol: LogD_{7.4} Determination via Shake-Flask Method

The shake-flask method remains the gold standard for its accuracy and reliability.^[3] This protocol is designed to be self-validating by ensuring equilibrium is reached and by using precise analytical quantification.

Workflow: Shake-Flask LogD Determination



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Caption: Workflow for experimental LogD determination.

Step-by-Step Methodology:

- Phase Saturation: Prepare two solutions: n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This crucial first step prevents volume changes during the experiment.[1][2]
- Compound Preparation: Prepare a 10 mM stock solution of **2-Piperidinobenzamide** in dimethyl sulfoxide (DMSO).
- Partitioning: In a suitable vessel, combine a precise volume of the saturated n-octanol and saturated PBS (e.g., 2 mL of each). Add a small aliquot of the compound stock solution (e.g., 20 µL) to achieve a final concentration suitable for analytical detection.
- Equilibration: Vigorously shake the mixture for a set period (e.g., 2 hours) at a controlled temperature (25°C) to ensure equilibrium is reached.[1][4]
- Phase Separation: Centrifuge the vessel (e.g., at 3000 rpm for 10 minutes) to achieve a clean and complete separation of the two phases.
- Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
- Quantification: Determine the concentration of **2-Piperidinobenzamide** in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[1][3] A calibration curve in the appropriate matrix (saturated n-octanol or PBS) is required for accurate quantification.
- Calculation: Calculate the LogD_{7.4} using the formula: $\text{LogD} = \log_{10}(\text{Concentration in n-octanol} / \text{Concentration in PBS})$.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value represents the pH at which a compound is 50% ionized and 50% non-ionized. For **2-Piperidinobenzamide**, the secondary amine in the piperidine ring is the primary basic center. Its pKa will dictate the molecule's charge state across the physiological pH range, profoundly influencing its solubility, membrane permeability, and receptor-binding interactions.

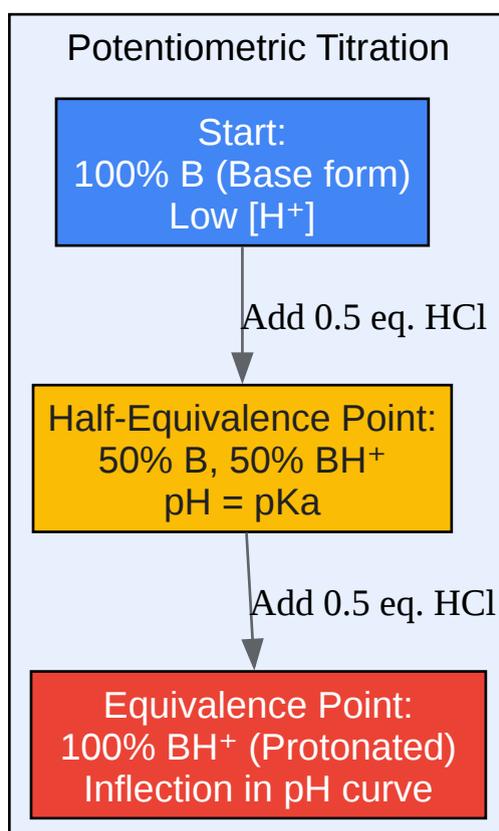
Expert Insight: Why Potentiometric Titration is the Method of Choice

While UV-spectrophotometric and capillary electrophoresis methods exist, potentiometric titration is a robust and direct method for determining the pKa of basic compounds.[5] It relies on a direct measurement of pH changes as a titrant is added, providing a clear inflection point that corresponds to the pKa.[6][7]

Experimental Protocol: pKa Determination via Potentiometric Titration

This protocol measures the pH of a solution of the analyte as a function of the volume of added titrant (a strong acid).

Titration Principle Visualization



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Caption: Conceptual stages of a weak base titration.

Step-by-Step Methodology:

- Preparation: Accurately weigh a sample of **2-Piperidinobenzamide** and dissolve it in a suitable solvent, typically water or a water/co-solvent mixture (e.g., methanol) if solubility is low.
- Titration Setup: Place the solution in a thermostatted vessel (25°C) equipped with a calibrated combination pH electrode and a magnetic stirrer.
- Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant, delivered via a calibrated burette or automatic titrator.
- Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
- Data Plotting: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
- pKa Determination:
 - Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be determined from the peak of the first derivative plot ($\Delta\text{pH}/\Delta V$ vs. V).
 - Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).
 - The pH at the half-equivalence point is equal to the pKa of the compound.[6][7]

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. It is a critical factor for oral drug delivery, as a drug must first dissolve in gastrointestinal fluids to be absorbed.[8]

Expert Insight: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium solubility, measured when the solid-state is in equilibrium with the solution.^[9] Kinetic solubility is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a DMSO stock solution added to buffer. While faster to measure, it can overestimate true solubility. For drug development, the thermodynamic solubility, determined by the shake-flask method, is the gold standard.

Experimental Protocol: pH-Dependent Thermodynamic Solubility

Given the basic nature of **2-Piperidinobenzamide**, its solubility will be highly pH-dependent. This protocol outlines its determination at multiple pH points relevant to the gastrointestinal tract (e.g., pH 2.0, 4.5, and 7.4).

Step-by-Step Methodology:

- **Buffer Preparation:** Prepare a series of buffers at the desired pH values (e.g., pH 2.0, 4.5, 7.4).
- **Sample Preparation:** Add an excess amount of solid **2-Piperidinobenzamide** to vials containing each buffer. The excess solid is critical to ensure a saturated solution is formed. ^[10]
- **Equilibration:** Seal the vials and agitate them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand, then separate the saturated solution from the undissolved solid via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- **Quantification:** Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
- **Data Presentation:** Report the solubility in mg/mL or µM at each specific pH.

Table 2: Expected pH-Solubility Profile for **2-Piperidinobenzamide**

pH	Expected Predominant Species	Expected Relative Solubility	Rationale
2.0	Protonated (BH ⁺)	High	The cationic form is highly polar and interacts favorably with water, leading to higher solubility.
4.5	Protonated (BH ⁺)	High	Well below the estimated pKa, the compound remains predominantly in its soluble ionized form.
7.4	Mix of Neutral (B) and BH ⁺	Intermediate to Low	As the pH approaches and exceeds the pKa, the proportion of the less soluble neutral form increases, reducing overall solubility.

Spectroscopic Profile: Structural Confirmation

Spectroscopic analysis provides the definitive confirmation of a molecule's identity and structure.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzamide ring, the amide N-H protons, and the aliphatic protons of the piperidine ring. The chemical shifts and splitting patterns would confirm the connectivity of the molecule.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the amide (~165-175 ppm), the aromatic

carbons, and the aliphatic carbons of the piperidine ring, confirming the carbon skeleton.

- IR (Infrared) Spectroscopy: The IR spectrum would display key absorption bands confirming the functional groups. Expected peaks include N-H stretching for the amide and piperidine amine (around 3300-3500 cm^{-1}), C=O stretching for the amide (a strong peak around 1650 cm^{-1}), and C-H stretching for aromatic and aliphatic groups.[11]
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight (204.27 g/mol) and molecular formula ($\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}$) by providing a precise mass-to-charge (m/z) ratio.

Conclusion

The physicochemical characterization of a novel compound like **2-Piperidinobenzamide** is a systematic, multi-faceted process. While computational tools provide valuable initial estimates, rigorous experimental determination of key parameters such as LogD, pKa, and aqueous solubility is non-negotiable for any serious drug development program. The protocols and insights detailed in this guide provide a robust framework for obtaining high-quality, reliable data. By understanding not just what to measure, but why and how to measure it with precision, researchers can build a solid foundation for advancing new chemical entities from the bench to potential clinical success.

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